3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate
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Overview
Description
3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate is an organic compound with the molecular formula C8H3BrF3NOS. It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an isothiocyanate group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate typically involves the reaction of 3-Bromo-4-(trifluoromethoxy)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 3-Bromo-4-(trifluoromethoxy)aniline
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (DCM)
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents include primary and secondary amines, alcohols, and thiols. The reactions are usually performed in the presence of a base such as triethylamine (TEA) or pyridine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while addition reactions with alcohols can produce thiocarbamates.
Scientific Research Applications
3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in enzyme inhibition studies, where it can covalently modify active site residues, thereby inhibiting enzyme activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(trifluoromethoxy)aniline: This compound is a precursor in the synthesis of 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate.
4-(Trifluoromethyl)benzyl bromide: Another compound with a trifluoromethyl group, used in different synthetic applications.
1-Bromo-3-(trifluoromethoxy)benzene: Similar in structure but lacks the isothiocyanate group, used in various organic reactions.
Uniqueness
This compound is unique due to the presence of both the trifluoromethoxy and isothiocyanate groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in diverse research and industrial applications .
Properties
IUPAC Name |
2-bromo-4-isothiocyanato-1-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NOS/c9-6-3-5(13-4-15)1-2-7(6)14-8(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHVNZPLTIIYHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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